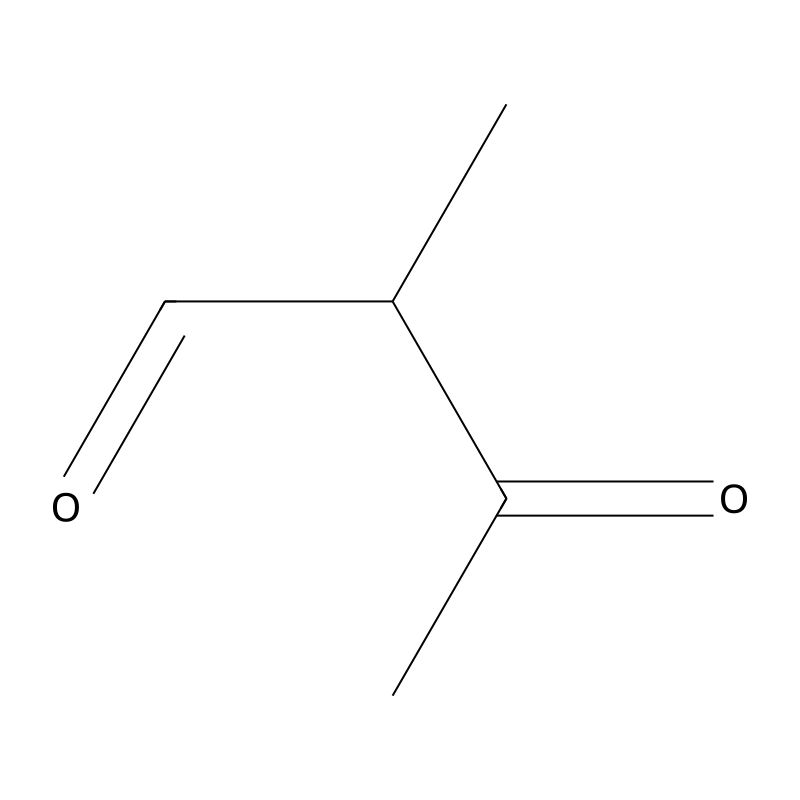2-Formyl-3-butanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Food Science
Branched-chain aldehydes, including 2-methyl propanal and 2- and 3- methyl butanal, are known to contribute to the flavor profile of various food items. Research has investigated the production and degradation of these aldehydes from amino acids, highlighting their importance in enhancing the flavor of both fermented and non-fermented foods [1].
*Source: [1] Smit, G., Engels, W. J., & Smit, P. (2009). Flavour formation from amino acids during food processing: A review. Journal of Agricultural and Food Chemistry, 57(18), 8175-8188.
Renewable Energy
Research into biofuels explores using renewable sources to produce diesel. One area of investigation involves the hydroxyalkylation/alkylation of 2-methylfuran with acetone and butanal, derived from lignocellulose [2].
*Source: [2] Basso, A., Padovan, D., & Cavani, C. (2016). Renewable diesel from lignocellulose: Catalytic conversion of 2-methylfuran and acetone/butanal mixtures. Applied Catalysis B: Environmental, 198, 22-32.
2-Formyl-3-butanone, also known as 2-methyl-3-oxobutanal, is a branched-chain aldehyde characterized by the presence of both an aldehyde group and a ketone group in its molecular structure. Its chemical formula is , and it has a molecular weight of 100.12 g/mol. This unique structure allows it to participate in a variety of
- Oxidation: It can be oxidized to form 2-methyl-3-oxobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to 2-methyl-3-hydroxybutanal using reducing agents like sodium borohydride or lithium aluminum hydride.
- Condensation: It participates in aldol condensation reactions, particularly in the presence of base catalysts like sodium hydroxide or potassium hydroxide, leading to the formation of larger molecules.
These reactions highlight the compound's versatility and reactivity due to its functional groups.
Research indicates that 2-Formyl-3-butanone may play roles in metabolic pathways and enzyme interactions. While specific biological activities are still under investigation, its structure suggests potential interactions with various biological molecules, which could lead to applications in medicinal chemistry and drug development .
The synthesis of 2-Formyl-3-butanone can be achieved through multiple methods:
- Oxidation of 2-methyl-3-hydroxybutanal: This method employs oxidizing agents like potassium permanganate or chromium trioxide to convert the alcohol to the corresponding aldehyde.
- Catalytic oxidation: In industrial settings, this compound is synthesized via catalytic oxidation processes using metal catalysts such as palladium or platinum, enhancing efficiency and yield .
These methods underline the compound's accessibility for research and industrial purposes.
2-Formyl-3-butanone has several notable applications:
- Chemical Intermediate: It is utilized as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
- Flavor and Fragrance Production: Due to its unique chemical properties, it is employed in producing flavor compounds and fragrances .
- Research: The compound is studied for its potential therapeutic applications, particularly in drug development, owing to its biological activity.
The interaction studies of 2-Formyl-3-butanone focus on its reactivity with nucleophiles due to the electrophilic nature of its carbonyl group. The carbon atom within the carbonyl group is slightly positive, making it susceptible to nucleophilic attacks. This characteristic facilitates various transformations, which are critical for understanding its role in organic synthesis and biological systems .
Several compounds share structural similarities with 2-Formyl-3-butanone. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Methylbutanal | Aldehyde | Lacks ketone functionality; simpler structure |
| 3-Methylbutanal | Aldehyde | Similar reactivity but different methyl positioning |
| 2-Methyl-3-oxobutanoic acid | Acid | Oxidized form of 2-Formyl-3-butanone |
Uniqueness
The uniqueness of 2-Formyl-3-butanone lies in its dual functional groups (aldehyde and ketone), which allow it to engage in a broader range of








